5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
The compound “5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for “5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine” is not available, similar compounds are often synthesized through the reaction of α,β-unsaturated ketones with hydrazine hydrate and formic acid .Scientific Research Applications
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5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde :
- Application : This compound is a novel 1-formyl-2-pyrazoline synthesized for fluorescence studies .
- Method of Application : The compound was synthesized by the reaction of an α,β- unsaturated ketone with hydrazine hydrate and formic acid .
- Results : The structure of the compound was established by UV, IR, 1 H NMR, 13 C NMR and microanalysis . Quantitative fluorescence studies and biological activity investigations of the synthesized compound are in progress .
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- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
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1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines :
- Application : These compounds have shown a wide range of biological and pharmacological activities .
- Method of Application : The compounds have been synthesized by the thermal cyclization of N’- (2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides .
- Results : The results of the biological and pharmacological activities of these compounds are not specified in the source .
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5-(3-Nitrophenyl)oxazole-4-carboxylic acid :
- Application : This compound is a type of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. While the specific applications of this compound are not detailed in the source, oxazoles are known to be used in the synthesis of various pharmaceuticals and dyes .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The specific results or outcomes obtained from the use of this compound are not provided in the source .
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- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Method of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
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- Application : The reduction of nitroarenes is a common route employed to prepare anilines, which are used in the manufacture of dyes, drugs, explosives, plastics, and synthetic resins .
- Method of Application : Synthetic chemists are focusing on exploring new and efficient catalysts and developing simple and green procedures for this reaction .
- Results : The specific results or outcomes obtained from the use of this method are not provided in the source .
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- Application : Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation. Because carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond, molecules that encode diazirine functions have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking .
- Method of Application : Diazirines can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation .
- Results : The specific results or outcomes obtained from the use of this method are not provided in the source .
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Amine-Functionalized Magnetic Fe3O4 Nanoparticles :
- Application : These nanoparticles, supporting 1.6 mol% Pd, were developed as a catalyst for reduction of aromatic nitro compounds to anilines .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The specific results or outcomes obtained from the use of this compound are not provided in the source .
properties
IUPAC Name |
5-(3-nitrophenyl)-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-2-1-3-6(4-5)13(14)15/h1-4H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPIRMIEKTLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389025 | |
Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
59301-20-1 | |
Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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